molecular formula C4H2BrNO2 B112315 3-Bromo-5-isoxazolecarboxaldehyde CAS No. 220780-57-4

3-Bromo-5-isoxazolecarboxaldehyde

Cat. No. B112315
M. Wt: 175.97 g/mol
InChI Key: RXGNLDFDLLMAJZ-UHFFFAOYSA-N
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Description

3-Bromo-5-isoxazolecarboxaldehyde is a chemical compound with the molecular formula C4H2BrNO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-isoxazolecarboxaldehyde has been optimized using both DFT and HF methods. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The synthesis of isoxazole derivatives often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . For example, 3,5-disubstituted isoxazoles were prepared by the reaction of oxime and an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and 5% triethylamine via the in situ generated nitrile oxide intermediate .


Physical And Chemical Properties Analysis

3-Bromo-5-isoxazolecarboxaldehyde has a molecular weight of 175.97 . More detailed physical and chemical properties can be found on databases like PubChem .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Bromo-5-isoxazolecarboxaldehyde is a key substrate in organic synthesis, contributing to the development of novel compounds through various chemical reactions. For instance, it undergoes fast Baylis-Hillman reactions with activated alkenes to yield adducts that can be further modified into isoxazole-substituted pyrazolin-3-ones and γ-butyrolactones (Patra et al., 2001). This versatility underscores its utility in creating compounds with potential applications in medicinal chemistry and materials science.

Optoelectronic Applications

The compound has been identified as a building block for the elaboration of symmetrical or unsymmetrical donor-acceptor π-conjugated molecules, which are of great interest for optoelectronic applications (Dall’Agnese et al., 2017). Such applications include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices, highlighting its significance in the advancement of electronic materials.

Biological Activity

Research on derivatives of 3-Bromo-5-isoxazolecarboxaldehyde has also explored their potential biological activities. For example, 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives have been studied for their antitubercular and antimicrobial activities (Popat et al., 2004). Additionally, isoxazole-based combinatorial libraries generated from 3-substituted phenyl-5-isoxazolecarboxaldehydes have been evaluated for antithrombin activity in vivo, indicating potential for antithrombotic agents (Batra et al., 2002).

Fluorinated Isoxazole Derivatives

The synthesis of fluorinated isoxazole derivatives from 3-Bromo-5-isoxazolecarboxaldehyde demonstrates its role in producing compounds with enhanced chemical and physical properties. These derivatives have been explored for various applications, including as building blocks for pharmaceuticals and agrochemicals (Chalyk et al., 2019).

Antitumor Activity

Furthermore, heteroannulated carbazoles derived from reactions involving 3-Bromo-5-isoxazolecarboxaldehyde have been screened for in vitro antitumor activity. Preliminary studies indicate the potential of certain derivatives as antitumor agents, showcasing the compound's contribution to the development of new chemotherapeutic options (Murali et al., 2017).

Safety And Hazards

3-Bromo-5-isoxazolecarboxaldehyde is intended for research and development use only. It is not recommended for medicinal, household, or other uses . For more detailed safety and hazard information, please refer to the Safety Data Sheet .

Future Directions

Isoxazole derivatives are gaining attention in the field of drug discovery due to their significant biological interests . The development of eco-friendly synthetic strategies and alternate metal-free synthetic routes for the synthesis of isoxazoles is a promising future direction . Furthermore, 3-bromo-isoxazoline derivatives, which are designed to bind and inhibit GAPDH activity, represent a new class of anti-cancer compounds targeting glycolysis .

properties

IUPAC Name

3-bromo-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2/c5-4-1-3(2-7)8-6-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGNLDFDLLMAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564972
Record name 3-Bromo-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-isoxazolecarboxaldehyde

CAS RN

220780-57-4
Record name 3-Bromo-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,2-oxazole-5-carbaldehyde
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